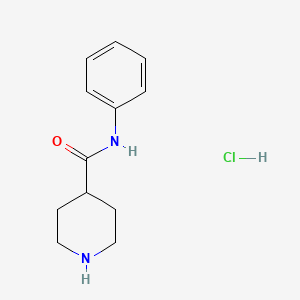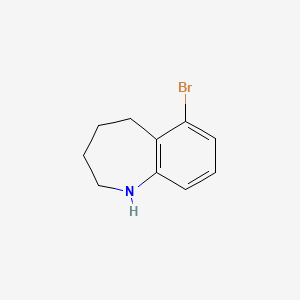
N-Phenyl-4-piperidinecarboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-4-piperidinecarboxamide hydrochloride is a chemical compound that has been the subject of various research studies due to its potential applications in medicine and pharmacology. The compound is related to a class of synthetic analgesics and has been explored for its analgesic properties, as well as its role in inhibiting certain biological targets such as HIV-1 reverse transcriptase and acetylcholinesterase .
Synthesis Analysis
The synthesis of N-Phenyl-4-piperidinecarboxamide hydrochloride and its derivatives involves several chemical reactions, starting from basic piperidine structures and introducing various functional groups to enhance the compound's pharmacological properties. For instance, the synthesis of diastereoisomers and enantiomers of related compounds has been reported, with some derivatives showing extremely potent analgesic activity . Additionally, the preparation of N-phenyl piperidine analogs has been explored, leading to the identification of active series against HIV-1 . The synthesis of carbon-14 labeled derivatives has also been described, which is useful for tracking the distribution of the compound in biological systems .
Molecular Structure Analysis
The molecular structure of N-Phenyl-4-piperidinecarboxamide hydrochloride derivatives has been characterized using various analytical techniques such as IR, NMR, and X-ray crystallography. These studies have provided insights into the conformation of the piperidine ring and its interaction with other functional groups, which is crucial for understanding the compound's biological activity .
Chemical Reactions Analysis
N-Phenyl-4-piperidinecarboxamide hydrochloride and its derivatives undergo various chemical reactions that are essential for their pharmacological effects. For example, the introduction of a phenyl group on the nitrogen atom of the amide moieties has been shown to enhance anti-acetylcholinesterase activity . The compound's ability to form hydrogen bonds, as observed in crystal structures, may also contribute to its interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Phenyl-4-piperidinecarboxamide hydrochloride, such as solubility, stability, and crystalline structure, are important for its application as a pharmaceutical agent. The crystal structure analysis has revealed the presence of intermolecular hydrogen bonds, which can influence the compound's solubility and stability . The pharmacokinetic profile of certain derivatives has been studied, showing good oral bioavailability in animal models, which is a desirable property for potential therapeutic agents .
Applications De Recherche Scientifique
Discovery of Inhibitors and Agonists
Inhibitors of Soluble Epoxide Hydrolase : Research led by Thalji et al. (2013) identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide derivatives as potent inhibitors of soluble epoxide hydrolase, highlighting their potential in studying various disease models. The triazine heterocycle was crucial for potency and selectivity, demonstrating the compound's applicability in in vivo investigations for disease modulation (Thalji et al., 2013).
Antiviral Research : Tang et al. (2010) explored piperidine-4-yl-aminopyrimidines, including N-Phenyl derivatives, as potent inhibitors of HIV-1 reverse transcriptase, showing broad potency against resistant mutant viruses. This line of research offers insights into the design of new antiviral agents (Tang et al., 2010).
Anti-Angiogenic and DNA Cleavage Studies : Kambappa et al. (2017) synthesized novel N-Phenyl piperidine-4-carboxamide derivatives, demonstrating significant anti-angiogenic and DNA cleavage activities. These findings suggest potential anticancer applications by inhibiting blood vessel formation and affecting DNA integrity (Kambappa et al., 2017).
Metabolic and Pharmacokinetic Profiles
Metabolic Disposition : Studies on Casopitant, a compound structurally related to N-Phenyl-4-piperidinecarboxamide hydrochloride, revealed insights into its absorption, metabolism, and elimination, providing a foundation for understanding the metabolic pathways of similar compounds (Miraglia et al., 2010).
Drug Interactions and Tissue Distribution : Research on Casopitant also delved into its potential drug-drug interactions and tissue distribution, highlighting the importance of understanding the pharmacokinetics and dynamics of piperidinecarboxamide derivatives for their safe and effective therapeutic use (Pagliarusco et al., 2011).
Propriétés
IUPAC Name |
N-phenylpiperidine-4-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVNAQHWGKAFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)NC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
73415-85-7 |
Source


|
| Record name | N-PHENYL-4-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1285861.png)





![3'-(Methoxycarbonyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285878.png)
